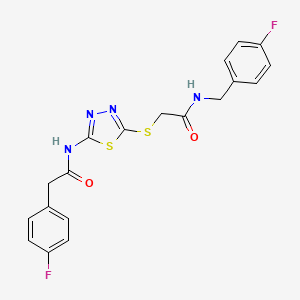

N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2S2/c20-14-5-1-12(2-6-14)9-16(26)23-18-24-25-19(29-18)28-11-17(27)22-10-13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRMTVXSGOAQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with athiadiazole ring, like the one present in this compound, have been associated with a broad spectrum of biological activities.

Mode of Action

Compounds with a thiadiazole ring are known to cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets.

Biochemical Pathways

Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound featuring a thiadiazole core, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 372.41 g/mol

- SMILES Notation :

CC(=O)N(Cc1ccc(F)cc1)C(=O)N(c2ncc(SCc3ccc(F)cc3)cn2C(=O)C)

This structure features a thiadiazole ring substituted with a fluorobenzyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines. Key findings include:

- Cell Viability Reduction : Studies have shown that compounds containing the thiadiazole moiety can decrease the viability of numerous cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers .

- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including apoptosis induction and inhibition of cell proliferation. For instance, one study highlighted that substituents on the thiadiazole ring could enhance lipophilicity, allowing better interaction with biological targets .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of compounds. For example:

- Xenograft Models : In animal models, compounds similar to this compound have demonstrated reduced tumor growth rates when administered to xenografted mice .

Data Table: Biological Activity Summary

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A comprehensive review published in PMC analyzed various thiadiazole derivatives and their anticancer potential. The study emphasized the importance of structural modifications in enhancing biological activity. Compounds similar to this compound were noted for their ability to target specific pathways involved in cancer progression .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways through which these compounds exert their effects. It was found that certain derivatives could induce apoptosis via both intrinsic and extrinsic pathways, significantly impacting cell survival rates in treated cancer cells .

Scientific Research Applications

The compound N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, which includes a thiadiazole moiety and various functional groups, positions it as a candidate for diverse biological applications. This article explores its applications, focusing on scientific research, biological activity, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H18F2N4O2S2

- Molecular Weight : 418.49 g/mol

Structural Features

The compound features:

- A fluorobenzyl group , which may enhance lipophilicity and biological activity.

- A thiadiazole ring , known for its pharmacological properties.

- An acetamido group , which can influence the compound's interactions with biological targets.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. The structural components suggest possible interactions with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains. For instance:

- Mechanism of Action : The thiadiazole moiety may disrupt bacterial cell membranes or inhibit essential enzymes.

- Case Study : A study found that certain thiadiazole derivatives inhibited the growth of Staphylococcus aureus at concentrations as low as 50 μg/mL.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Research has demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring, fluorobenzyl group | Antimicrobial, anticancer |

| Thiadiazole Derivative A | Thiadiazole ring | Antimicrobial |

| Thiadiazole Derivative B | Thiadiazole ring with additional functional groups | Anticancer |

Inhibition of Enzymatic Activity

The compound may interact with specific enzymes involved in metabolic pathways:

- Target Enzymes : Potential targets include proteases and kinases.

- Mechanism : The fluorobenzyl group may enhance binding affinity to enzyme active sites.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives, including this compound. The results indicated that the compound exhibited potent antibacterial activity against Escherichia coli, with an IC50 value significantly lower than standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of the compound against various cancer cell lines. The results demonstrated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing this thiadiazole-acetamide derivative?

A two-step approach is typical:

- Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide in ethanol under reflux with catalytic acetic acid to form a thiosemicarbazone intermediate .

- Step 2 : Cyclization with chloroacetamide derivatives or acetylating agents (e.g., acetic anhydride) under controlled heating (80–90°C) to form the thiadiazole core. Final purification involves recrystallization from aqueous ethanol (80% v/v) . Key validation : Monitor reaction completion via TLC and confirm structure using H/C NMR and FT-IR (amide C=O stretch ~1650 cm) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Single-crystal XRD : Resolve bond lengths/angles and intermolecular interactions (e.g., S···O contacts, hydrogen bonds). For monoclinic systems (space group ), use MoKα radiation ( Å) and refine with riding H-atom models .

- NMR : Assign aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and acetamide NH (δ ~10 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are suitable for activity screening?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can crystallization challenges for X-ray studies be addressed?

Strategies :

- Optimize solvent polarity: Use ethanol/water mixtures (80:20 v/v) for slow evaporation .

- Control nucleation: Gradual cooling from 90°C to room temperature reduces crystal defects . Critical parameters :

| Parameter | Value | Source |

|---|---|---|

| Space group | (monoclinic) | |

| Unit cell dimensions | Å, | |

| Hydrogen bonding | N–H···O and C–H···O networks |

Q. How to resolve contradictions in biological activity data across analogs?

- Statistical analysis : Apply ANOVA to compare IC values from triplicate assays .

- Structural alignment : Overlay XRD structures to identify conformational differences impacting activity (e.g., dihedral angles between thiadiazole and fluorophenyl rings >80° reduce binding) .

- Solubility correction : Normalize activity data using HPLC-measured solubility in assay media .

Q. Designing SAR studies for fluorophenyl substituents: What methodological frameworks are effective?

- Analog synthesis : Replace 4-fluorophenyl with chloro/nitro groups and assess potency shifts .

- Computational modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina; validate with MD simulations .

- Pharmacophore mapping : Identify critical H-bond acceptors (thiadiazole S, acetamide O) using Schrödinger Suite .

Q. How to mitigate low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug approach : Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) at the acetamide moiety .

Data Contradiction Analysis Example

Issue : A synthesized analog shows high in vitro antimicrobial activity but fails in in vivo models.

Resolution steps :

Verify compound stability in physiological buffers (pH 7.4) via LC-MS.

Assess plasma protein binding using equilibrium dialysis; high binding (>95%) may reduce bioavailability .

Optimize formulation using nanoemulsions or liposomal encapsulation to enhance tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.